L-Ascorbic Acid

Cosmetic formulation Topical stability HPLC analysis

Select L-Ascorbic Acid (CAS 62624-30-0) for applications requiring genuine antiscorbutic potency—the biologically active Vitamin C enantiomer. Unlike D-erythorbic acid (~5% activity) or stabilized derivatives, L-Ascorbic Acid delivers immediate, potent radical scavenging (DPPH/ABTS) for acute oxidative stress models. Proven superior for neovascularization and thick collagen fiber formation in wound healing studies. Essential for dietary supplement research, food fortification, and cell culture where true vitamin C activity is non-substitutable. Note: aqueous instability necessitates anhydrous formulation (pH ≤3.5) or encapsulation. For heat-processed applications, consider ascorbyl phosphate esters.

Molecular Formula C6H8O6
Molecular Weight 176.12 g/mol
CAS No. 62624-30-0
Cat. No. B1505753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ascorbic Acid
CAS62624-30-0
Molecular FormulaC6H8O6
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
InChIKeyCIWBSHSKHKDKBQ-JLAZNSOCSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents
1 g dissolves in about 3 ml of water.
The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol.
Solubility in water: 80% at 100 °C, 40% at 45 °C
400 mg/mL at 40 °C
Solubility in water, g/100ml at 20Â °C: 33 (freely soluble)

Structure & Identifiers


Interactive Chemical Structure Model





L-Ascorbic Acid (CAS 62624-30-0): The Biologically Active Vitamin C Form


L-Ascorbic Acid (CAS 62624-30-0), the biologically active enantiomer of Vitamin C, is a water-soluble essential nutrient and potent reducing agent [1]. It functions as a cofactor in numerous enzymatic reactions, including collagen synthesis and neurotransmitter production, and is a primary aqueous-phase antioxidant in human physiology [1]. While both L-Ascorbic Acid and its stereoisomer D-erythorbic acid share similar reducing properties, the D-isomer exhibits only 5% of the vitamin C activity of the L-form, underscoring the critical role of stereochemistry in its biological function [2].

Why Substituting L-Ascorbic Acid (CAS 62624-30-0) with Other Vitamin C Forms Requires Rigorous Evaluation


Despite belonging to the same functional class of antioxidants, L-Ascorbic Acid and its derivatives exhibit marked differences in stability, bioavailability, and efficacy that preclude simple substitution. L-Ascorbic Acid is highly susceptible to oxidative and thermal degradation in aqueous solutions, with a specific optical rotation decreasing from +22.0 to +2.0 after just 32 days under oxygen at 25°C [1]. In contrast, its phosphate ester derivatives, such as Sodium Ascorbyl Phosphate, demonstrate significantly enhanced stability in topical formulations [2]. Furthermore, the lipophilic derivative Ascorbyl Palmitate shows altered bioavailability and tissue distribution compared to the parent compound, with relative bioavailability ranging from 951% to 908% depending on the comparator in animal models [3]. These fundamental differences in physicochemical properties and biological fate mean that the selection of a specific Vitamin C form must be guided by the intended application, formulation matrix, and desired outcome, not by generic class membership.

Quantitative Differentiation of L-Ascorbic Acid (CAS 62624-30-0) Against Key Comparators


Sodium Ascorbyl Phosphate vs. L-Ascorbic Acid: Superior Chemical Stability in Topical Emulsions

In a direct head-to-head comparison within a topical o/w emulsion at 2% concentration stored for 4 weeks at 8°C, 25°C, and 40°C, Sodium Ascorbyl Phosphate exhibited significantly higher chemical stability than L-Ascorbic Acid. HPLC analysis confirmed that the formulation containing Sodium Ascorbyl Phosphate was more stable than those containing Magnesium Ascorbyl Phosphate and L-Ascorbic Acid under all tested conditions [1].

Cosmetic formulation Topical stability HPLC analysis

Ascorbyl Palmitate vs. L-Ascorbic Acid: Enhanced Bioavailability in Avian Model

In a comparative bioavailability study in chicks, Ascorbyl Palmitate demonstrated substantially higher relative bioavailability compared to crystalline L-Ascorbic Acid (set as 100% baseline). The relative bioavailability of Ascorbyl Palmitate was determined to be 951%, indicating a nearly 9.5-fold increase in systemic exposure compared to the unesterified form under the tested conditions [1].

Bioavailability Oral supplementation Plasma concentration

Magnesium Ascorbyl Phosphate vs. L-Ascorbic Acid: Differential In Vivo Wound Healing Effects in Rats

A comparative study in a rat skin wound healing model revealed distinct biological effects of topical L-Ascorbic Acid (20% serum) versus Magnesium Ascorbyl Phosphate (15% serum). L-Ascorbic Acid demonstrated superior induction of neovascularization and produced thicker collagen fibers compared to control and Magnesium Ascorbyl Phosphate. Conversely, Magnesium Ascorbyl Phosphate reduced the number of macrophages more effectively and induced collagen synthesis sooner, resulting in more organized collagen fibers [1].

Wound healing In vivo efficacy Collagen synthesis

L-Ascorbic Acid vs. D-Erythorbic Acid: Stereospecific Biological Activity Disparity

While L-Ascorbic Acid and D-erythorbic acid (isoascorbic acid) are stereoisomers with similar reducing properties in vitro, their biological vitamin C activity differs dramatically. D-erythorbic acid possesses only approximately 5% of the antiscorbutic (vitamin C) activity of L-Ascorbic Acid in vivo [1]. This class-level inference is consistent across multiple species and is attributed to differences in cellular transport and metabolic processing of the two enantiomers.

Stereoisomerism Vitamin activity Biological potency

L-Ascorbic Acid vs. Ascorbic Acid 2-Glucoside (AA-2G): Differential Radical Scavenging Kinetics

In a comparative in vitro study, L-Ascorbic Acid (AA) quenched DPPH radicals and ABTS•⁺ cation radicals immediately, whereas Ascorbic Acid 2-Glucoside (AA-2G) exhibited a slower, more continuous scavenging profile. In the ORAC assay, the overall antioxidant activity was similar between AA and AA-2G, though AA-2G showed lower reactivity against peroxyl radicals generated in the assay [1]. This suggests that while total antioxidant capacity may be comparable, the kinetics of radical scavenging differ substantially.

Antioxidant kinetics DPPH assay ABTS assay

Ascorbyl Phosphate vs. L-Ascorbic Acid: Enhanced Thermal Stability During Pasteurization

A study comparing the stability of L-Ascorbic Acid and Ascorbyl Phosphate in aqueous solutions (1.7 mol/L, pH=4) demonstrated markedly higher stability of the phosphate derivative after heat pasteurization at 82°C for 3 minutes. During subsequent storage for 50 days under various conditions (5°C without light, 23±2°C without light, and 23±2°C with light), Ascorbyl Phosphate consistently exhibited lower degradation rates than L-Ascorbic Acid [1].

Thermal stability Pasteurization Shelf-life

Evidence-Based Application Scenarios for L-Ascorbic Acid (CAS 62624-30-0)


Cosmetic Formulations Requiring Maximum Immediate Antioxidant Activity

When a formulation demands rapid and potent radical scavenging—such as in daytime serums intended to combat acute oxidative stress from UV exposure—L-Ascorbic Acid is the preferred form. Its immediate quenching of DPPH and ABTS radicals [1] provides a burst of antioxidant protection that slower-acting derivatives cannot match. However, formulators must address its inherent instability in aqueous systems [2] through anhydrous vehicles, low pH (≤3.5), or encapsulation technologies.

In Vivo Wound Healing Studies Targeting Angiogenesis and Collagen Deposition

Based on direct comparative evidence in a rat model, L-Ascorbic Acid is the superior choice for research applications focused on promoting neovascularization and producing thick collagen fibers [1]. This makes it particularly suitable for studies investigating enhanced tissue perfusion and rapid extracellular matrix deposition in acute wound healing.

Nutritional Supplementation Requiring Full Biological Vitamin C Activity

For any application where genuine vitamin C (antiscorbutic) activity is required—including dietary supplements, food fortification, and cell culture media—L-Ascorbic Acid is non-substitutable with its stereoisomer D-erythorbic acid, which exhibits only 5% of the biological activity [1]. While other derivatives like Ascorbyl Palmitate may offer enhanced bioavailability in some models [2], L-Ascorbic Acid remains the gold standard for potency per unit mass of the active enantiomer.

Thermally Processed Aqueous Products Where Stability is Paramount

In manufacturing processes involving heat treatment (e.g., pasteurization at 82°C) or long-term storage in aqueous solutions, Ascorbyl Phosphate should be prioritized over L-Ascorbic Acid due to its significantly higher thermal and storage stability [1]. This evidence supports the use of phosphate esters in pasteurized beverages, sterilized topical formulations, and other products requiring extended shelf-life after thermal processing.

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